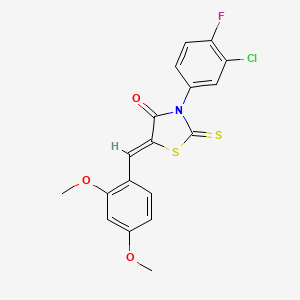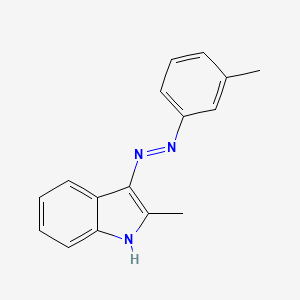
(Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives under specific reaction conditions. Common reagents include:
- Aldehydes: 3-chloro-4-fluorobenzaldehyde and 2,4-dimethoxybenzaldehyde
- Thiazolidinone derivatives
- Catalysts: Acid or base catalysts to facilitate the condensation reaction
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
- Continuous flow reactors for efficient mixing and reaction control
- Purification steps such as recrystallization or chromatography
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
- Oxidation products: Sulfoxides, sulfones
- Reduction products: Thiols, reduced thiazolidinones
- Substitution products: Functionalized aromatic derivatives
科学的研究の応用
Chemistry
- Used as intermediates in the synthesis of more complex molecules
- Studied for their reactivity and stability under various conditions
Biology
- Investigated for their potential as enzyme inhibitors
- Studied for their antimicrobial and antifungal properties
Medicine
- Potential applications in drug development for treating various diseases
- Evaluated for their anti-inflammatory and anticancer activities
Industry
- Used in the development of new materials with specific properties
- Potential applications in agricultural chemicals
作用機序
The mechanism of action of (Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These may include:
- Enzymes: Inhibition of key enzymes involved in disease pathways
- Receptors: Binding to receptors to modulate biological responses
- Pathways: Interference with cellular signaling pathways
類似化合物との比較
Similar Compounds
- Thiazolidinones with different substituents on the phenyl ring
- Compounds with similar structural frameworks but different functional groups
Uniqueness
- The presence of both chloro and fluoro substituents on the phenyl ring
- The specific arrangement of methoxy groups on the benzylidene moiety
- Unique biological activities and potential applications
For precise and detailed information, consulting specific scientific literature and databases is recommended
特性
分子式 |
C18H13ClFNO3S2 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC名 |
(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClFNO3S2/c1-23-12-5-3-10(15(9-12)24-2)7-16-17(22)21(18(25)26-16)11-4-6-14(20)13(19)8-11/h3-9H,1-2H3/b16-7- |
InChIキー |
MUTYQANVQUKZFP-APSNUPSMSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)OC |
正規SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12166998.png)
![N-[4-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12167001.png)
![N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12167002.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12167007.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12167028.png)

![N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12167030.png)
![(2Z)-N-(3-imidazolylpropyl)-2-[(4-methylphenyl)carbonylamino]-3-(1-phenyl-3-(2-thienyl)pyrazol-4-yl)prop-2-enamide](/img/structure/B12167032.png)
![3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167036.png)
![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12167037.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12167043.png)
![3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B12167047.png)
![5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B12167050.png)
